(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL (R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL
Brand Name: Vulcanchem
CAS No.: 59365-60-5
VCID: VC3889082
InChI: InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2
SMILES: C1=CC=C(C(=C1)C(CO)O)Cl
Molecular Formula: C8H9ClO2
Molecular Weight: 172.61 g/mol

(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL

CAS No.: 59365-60-5

Cat. No.: VC3889082

Molecular Formula: C8H9ClO2

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL - 59365-60-5

Specification

CAS No. 59365-60-5
Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
IUPAC Name 1-(2-chlorophenyl)ethane-1,2-diol
Standard InChI InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2
Standard InChI Key YGOPULMDEZVJGI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(CO)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C(CO)O)Cl

Introduction

(R)-1-(2-Chlorophenyl)ethane-1,2-diol is a chiral organic compound with a molecular formula of C8H9ClO2. It is characterized by its specific stereochemistry, where the hydroxyl group attached to the first carbon of the ethane backbone is in the R configuration. This compound is of interest in various fields, including organic synthesis and pharmaceutical chemistry, due to its potential applications in the synthesis of complex molecules and its biological properties.

Synthesis and Applications

The synthesis of (R)-1-(2-Chlorophenyl)ethane-1,2-diol typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This compound can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it particularly useful in reactions where stereochemistry is crucial.

Spectral Information

Spectral data for (R)-1-(2-Chlorophenyl)ethane-1,2-diol include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for confirming the structure and purity of the compound.

Patents and Intellectual Property

Patents related to this compound or its derivatives often focus on their synthesis and applications in pharmaceutical or chemical industries. The compound's unique structure and potential biological activity make it a subject of interest for patent filings, particularly in the context of developing new drugs or chemical intermediates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator